2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a pyridazinyl group, a piperidinyl group, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and piperidinyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include tert-butylamine, piperidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyridazinyl and piperidinyl groups.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinyl and piperidinyl derivatives, such as:
- 2-{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
- 2-{[1-(6-Ethylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
Uniqueness
What sets 2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one apart is its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-14-5-8-18(25)24(22-14)13-15-9-11-23(12-10-15)17-7-6-16(20-21-17)19(2,3)4/h5-8,15H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBMNWATYCSVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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